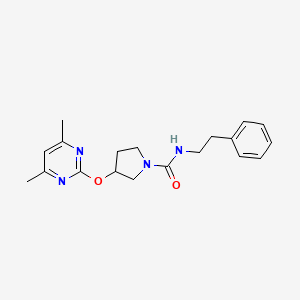

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-1-(4-(benzyloxy)phenyl)-4-methylpent-1-en-3-one is a useful research compound. Its molecular formula is C19H20O2 and its molecular weight is 280.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Stereocontrol

- The compound has been utilized in chemical synthesis, especially focusing on stereocontrol. For instance, treatment of 5-benzyloxy-4-methylpent-2-enyl bromide with low valent bismuth species generates intermediates that react with aldehydes, achieving useful levels of 1,5-stereocontrol in favor of the 1,5-anti-(E)-isomers. These products play a significant role in preparing aliphatic compounds with 1,5-syn-related methyl groups, illustrating the compound's importance in stereocontrolled synthesis (Donnelly, Thomas, & Fielding, 2004).

Organic Synthesis

- In organic synthesis, the compound has been used as an intermediate in the synthesis of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene, demonstrating its versatility as a precursor or intermediate in complex organic reactions (Myles & Bigham, 2003).

Remote Stereocontrol and Organobismuth Chemistry

- The compound's derivatives, especially those involving bismuth reagents, have shown promise in remote stereocontrol, a pivotal technique in organic synthesis. The use of allylic organobismuth species offers a tin-free procedure and showcases similar stereoselectivities, making it a valuable tool in achieving desired stereoisomers (Basar et al., 2013).

Study of Mass Spectrometry and Fragmentation Pathways

- The compound's derivatives have been studied using electron ionization mass spectrometry (EIMS), contributing to our understanding of mass spectrometric decomposition and fragmentation pathways. This research is essential for characterizing and understanding the behavior of these compounds under specific conditions (Frański et al., 2003).

Catalytic Amination and Ring-Closing Metathesis

- Catalytic processes involving the compound have led to the synthesis of various derivatives. For instance, Ir-catalyzed allylic aminations and subsequent ring-closing metathesis have been used to synthesize cyclic beta-amino alcohol derivatives, showcasing the compound's utility in complex catalytic cycles (Lee et al., 2007).

特性

IUPAC Name |

(E)-4-methyl-1-(4-phenylmethoxyphenyl)pent-1-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-13,15H,14H2,1-2H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGVHOYLQFTVFB-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373124.png)

![3-isopentyl-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2373128.png)

![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone](/img/structure/B2373131.png)

![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)

![3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B2373137.png)

![1-[[2-(2,4-Dichlorophenoxy)-1-oxoethyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2373140.png)

![2-(4-bromophenylthio)-N-[4-(methylethyl)phenyl]acetamide](/img/structure/B2373142.png)